2-(2-bromo-4-methylphenoxy)-N-[4-(diethylsulfamoyl)phenyl]acetamide
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Overview
Description
2-(2-bromo-4-methylphenoxy)-N-[4-(diethylsulfamoyl)phenyl]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a bromo-substituted phenoxy group and a sulfonyl-substituted phenyl group, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-methylphenoxy)-N-[4-(diethylsulfamoyl)phenyl]acetamide typically involves multiple steps, starting with the bromination of 4-methylphenol to obtain 2-bromo-4-methylphenol. This intermediate is then reacted with chloroacetic acid to form 2-(2-bromo-4-methylphenoxy)acetic acid. The final step involves the amidation of this intermediate with 4-[(diethylamino)sulfonyl]aniline under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-methylphenoxy)-N-[4-(diethylsulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and Reduction: The phenoxy and sulfonyl groups can participate in redox reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange.
Oxidation: Oxidizing agents such as potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Hydrolysis: Acidic or basic solutions can facilitate hydrolysis.
Major Products Formed
Substitution: Formation of iodinated derivatives.
Oxidation: Formation of phenolic or sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Hydrolysis: Formation of corresponding carboxylic acids and amines.
Scientific Research Applications
2-(2-bromo-4-methylphenoxy)-N-[4-(diethylsulfamoyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-[4-(diethylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-bromo-4-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide
- 2-(2-bromo-4-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide
- 2-(2-bromo-4-methylphenoxy)-N-(2-(trifluoromethyl)phenyl)acetamide
Uniqueness
2-(2-bromo-4-methylphenoxy)-N-[4-(diethylsulfamoyl)phenyl]acetamide is unique due to the presence of the diethylamino sulfonyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Properties
Molecular Formula |
C19H23BrN2O4S |
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Molecular Weight |
455.4 g/mol |
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-[4-(diethylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C19H23BrN2O4S/c1-4-22(5-2)27(24,25)16-9-7-15(8-10-16)21-19(23)13-26-18-11-6-14(3)12-17(18)20/h6-12H,4-5,13H2,1-3H3,(H,21,23) |
InChI Key |
HYCYAFNZBDJUCD-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C)Br |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C)Br |
Origin of Product |
United States |
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